![molecular formula C19H23N3O3 B2866897 (3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379987-88-7](/img/structure/B2866897.png)
(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist. The synthesis method for MP-10 involves several steps, including the use of piperidine, pyridazine, and methoxyphenyl components.
作用機序
MP-10 selectively targets dopamine D3 receptors, which are involved in the reward pathway. By blocking the activity of these receptors, MP-10 reduces the rewarding effects of drugs of abuse, making it a potential anti-addictive agent. MP-10 also modulates the activity of dopamine D2 receptors, which are involved in motor function. By modulating the activity of these receptors, MP-10 has potential as a treatment for Parkinson's disease and drug-induced dyskinesia.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. MP-10 has been shown to reduce drug-seeking behavior in animal models of addiction. MP-10 has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, MP-10 has been shown to reduce drug-induced dyskinesia in animal models.
実験室実験の利点と制限
One advantage of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors. One limitation of using MP-10 in lab experiments is its potential toxicity. MP-10 has been shown to have toxic effects at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for MP-10 research. One direction is to further explore its potential as an anti-addictive agent. MP-10 has shown promise in reducing drug-seeking behavior, but further research is needed to determine its effectiveness in humans. Another direction is to explore its potential as a treatment for Parkinson's disease and drug-induced dyskinesia. MP-10 has shown promise in improving motor function, but further research is needed to determine its safety and effectiveness in humans. Additionally, future research could explore the potential of MP-10 in treating other neurological disorders that involve dopamine dysregulation.
合成法
The synthesis method for MP-10 involves the use of piperidine, pyridazine, and methoxyphenyl components. The first step involves the reaction of piperidine with 6-methylpyridazine to form a piperidine-pyridazine intermediate. The intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product, MP-10. The synthesis method for MP-10 has been optimized to increase yield and purity.
科学的研究の応用
MP-10 has been the subject of several scientific studies due to its potential therapeutic applications. MP-10 has been shown to have potential as an anti-addictive agent, as it selectively targets dopamine D3 receptors, which are involved in the reward pathway. MP-10 has also been studied for its potential in treating Parkinson's disease, as it has been shown to improve motor function in animal models. Additionally, MP-10 has been studied for its potential in treating drug-induced dyskinesia, a side effect of long-term use of Parkinson's disease medication.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-6-7-18(21-20-14)25-13-15-8-10-22(11-9-15)19(23)16-4-3-5-17(12-16)24-2/h3-7,12,15H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZUWKDOGYBAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。